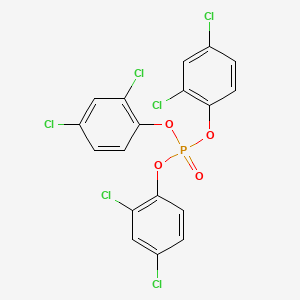
Tris(2,4-dichlorophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4-dichlorophenyl) phosphate is an organic phosphate compound with the chemical formula C18H9Cl6O4P. It is commonly used as a flame retardant due to its excellent fire-resistant properties. This compound appears as a white crystalline powder and is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,4-dichlorophenyl) phosphate is typically synthesized through the reaction of 2,4-dichlorophenol with phosphorus oxychloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ 3 \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_18\text{H}_9\text{Cl}_6\text{O}_4\text{P} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2,4-dichlorophenol and phosphorus oxychloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to filtration and crystallization processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-dichlorophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl phosphate derivatives.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl phosphates with higher oxidation states, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
Tris(2,4-dichlorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in various polymeric materials, including polyurethane foams, coatings, adhesives, and textiles.
Biology: Research has shown that this compound can act as an endocrine disruptor, affecting hormonal balance in living organisms.
Medicine: Studies are being conducted to understand its potential toxicological effects on human health, particularly its impact on the liver, kidneys, immune system, and nervous system.
Mechanism of Action
The mechanism by which tris(2,4-dichlorophenyl) phosphate exerts its effects involves its interaction with cellular components. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal signaling pathways. Additionally, it can induce oxidative stress and cause damage to cellular structures, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
- Tris(2,4-dibromophenyl) phosphate
Uniqueness
Tris(2,4-dichlorophenyl) phosphate is unique due to its specific chemical structure, which imparts excellent flame-retardant properties. Compared to other similar compounds, it has a higher thermal stability and effectiveness in reducing flammability in various materials .
Properties
CAS No. |
3820-68-6 |
|---|---|
Molecular Formula |
C18H9Cl6O4P |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
tris(2,4-dichlorophenyl) phosphate |
InChI |
InChI=1S/C18H9Cl6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H |
InChI Key |
FSDYDBAXNANUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















